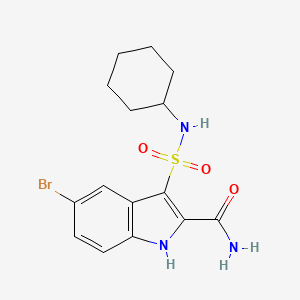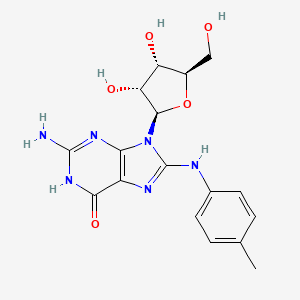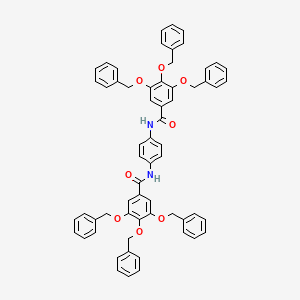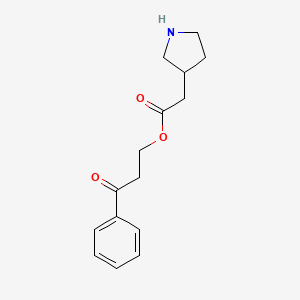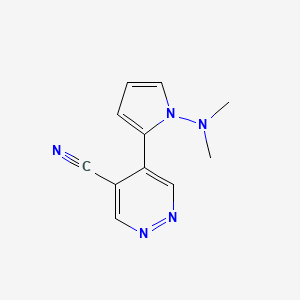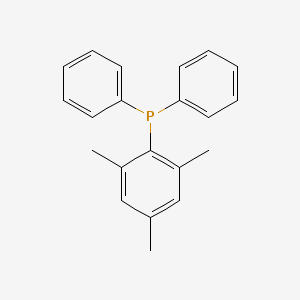![molecular formula C20H22N2O B12906419 4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline CAS No. 207598-17-2](/img/structure/B12906419.png)
4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline involves several steps:
Starting Materials: The synthesis begins with 4-hydroxyquinazoline and 4-tert-butylphenylethanol.
Reaction Conditions: The reaction is typically carried out in a solvent like dichloromethane, with pyridine as a base and triphenylphosphine as a catalyst.
Final Steps: The chlorinated intermediate is then reacted with 4-tert-butylphenylethanol to yield the final product.
Industrial Production Methods
Industrial production of fenazaquin follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of high-toxicity reagents like chlorine gas necessitates stringent safety measures .
化学反応の分析
Types of Reactions
4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring or the ethoxy group.
Substitution: The compound can undergo substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline N-oxides, while substitution can introduce various functional groups onto the quinazoline ring .
科学的研究の応用
4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other quinazoline derivatives.
Biology: The compound is studied for its effects on cellular respiration and mitochondrial function.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to inhibit mitochondrial NADH:ubiquinone reductase.
Industry: It is widely used in agriculture as an acaricide to control mite populations on crops like citrus, apples, and ornamental plants
作用機序
The primary mechanism of action of 4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline involves inhibition of mitochondrial NADH:ubiquinone reductase. This enzyme is a key component of the mitochondrial respiratory chain, and its inhibition disrupts cellular respiration in mites, leading to their death .
類似化合物との比較
Similar Compounds
4-[2-(4-tert-Butylphenyl)ethoxy]quinazoline: A closely related compound with similar acaricidal properties.
Quinazoline derivatives: Other quinazoline-based compounds used in various applications, including pharmaceuticals and agrochemicals
Uniqueness
4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline is unique due to its specific molecular structure, which confers high efficacy as an acaricide. Its ability to inhibit mitochondrial NADH:ubiquinone reductase sets it apart from other acaricides, making it particularly effective against resistant mite populations .
特性
CAS番号 |
207598-17-2 |
|---|---|
分子式 |
C20H22N2O |
分子量 |
306.4 g/mol |
IUPAC名 |
4-[2-(3-tert-butylphenyl)ethoxy]quinazoline |
InChI |
InChI=1S/C20H22N2O/c1-20(2,3)16-8-6-7-15(13-16)11-12-23-19-17-9-4-5-10-18(17)21-14-22-19/h4-10,13-14H,11-12H2,1-3H3 |
InChIキー |
CWLDBWRJTOVMNF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=CC(=C1)CCOC2=NC=NC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[Ethoxy(phenyl)phosphoryl]glycine](/img/structure/B12906338.png)
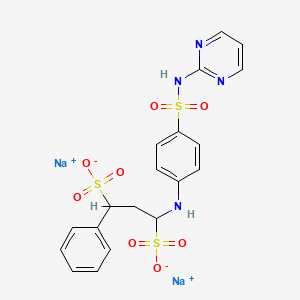
![3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12906353.png)
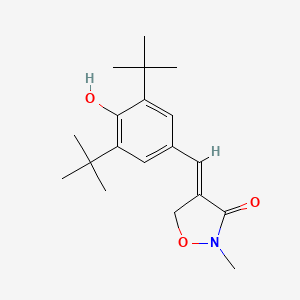
![[6,6'-Biquinoline]-4,4'-dicarboxylicacid, 2,2'-diphenyl-](/img/structure/B12906367.png)
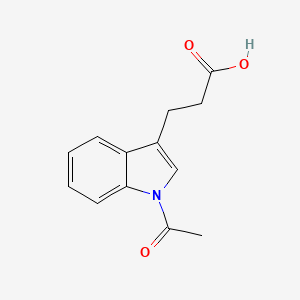
![4-Oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B12906381.png)
![N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine](/img/structure/B12906382.png)
